6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride 6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13662505
InChI: InChI=1S/C7H12N2.ClH/c1-7-2-5(7)4-9-6(8)3-7;/h5H,2-4H2,1H3,(H2,8,9);1H
SMILES: CC12CC1CN=C(C2)N.Cl
Molecular Formula: C7H13ClN2
Molecular Weight: 160.64 g/mol

6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride

CAS No.:

Cat. No.: VC13662505

Molecular Formula: C7H13ClN2

Molecular Weight: 160.64 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride -

Specification

Molecular Formula C7H13ClN2
Molecular Weight 160.64 g/mol
IUPAC Name 6-methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine;hydrochloride
Standard InChI InChI=1S/C7H12N2.ClH/c1-7-2-5(7)4-9-6(8)3-7;/h5H,2-4H2,1H3,(H2,8,9);1H
Standard InChI Key NABZGNXDMQPNFX-UHFFFAOYSA-N
SMILES CC12CC1CN=C(C2)N.Cl
Canonical SMILES CC12CC1CN=C(C2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a bicyclo[4.1.0]heptene core, where a nitrogen atom is integrated into the seven-membered ring system. The "3-aza" designation indicates the nitrogen's position at the third carbon, while the "3-en" suffix denotes a double bond between C3 and C4 . The methyl group at C6 and the protonated amine at C4 contribute to its stereochemical complexity. The hydrochloride salt enhances stability and solubility in polar solvents.

Key structural attributes include:

  • Bicyclic framework: A fused cyclohexane-aziridine system.

  • Double bond: Conjugation between C3 and C4 influences reactivity.

  • Substituents: Methyl group at C6 and amine hydrochloride at C4.

Physicochemical Data

PropertyValueSource
Molecular formulaC7H13ClN2\text{C}_7\text{H}_{13}\text{ClN}_2
Molecular weight160.64 g/mol
SMILESNC1=NCC2C(C1)(C)C2.Cl
SolubilitySoluble in polar solvents
Storage conditions2–8°C, protected from light

The compound’s solubility in methanol and dichloromethane is inferred from synthesis protocols of analogous bicyclic amines . Its LogP value, though unspecified, is likely moderate due to the balance between the hydrophobic bicyclic core and hydrophilic hydrochloride group.

Synthetic Methodologies

Overview of Synthetic Strategies

Synthesis of bicyclic amines often involves ring-closing reactions or cycloadditions. For 6-methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride, two plausible routes emerge from patent literature:

Epoxide-Amine Cyclization

A method described for 7-methyl-3-azabicyclo[4.1.0]heptane (CAS: 910854-91-0) involves reacting cyclohexene oxide with methylamine to form an intermediate amino alcohol, followed by bromination and ring closure . Adapting this for the target compound may require introducing a double bond via dehydration or using α,β-unsaturated precursors.

Enamine Formation

A three-component reaction utilizing aryl aldehydes, malononitrile, and hydroxylamine hydrochloride (as in ) could yield azabicyclo structures with conjugated double bonds. For example, condensation of methylglyoxal with a nitrile-containing amine might generate the bicyclic enamine core, followed by hydrochloride salt formation.

Detailed Reaction Pathway

A hypothetical synthesis route, extrapolated from patents , is outlined below:

Step 1: Formation of Amino Alcohol Intermediate
Cyclohexene oxide reacts with methylamine under mild conditions (20–30°C, 14–16 hours) to yield 6-methylamino-cyclohexanol .

Step 2: Bromination and Cyclization
The amino alcohol is treated with phosphorus tribromide (PBr3\text{PBr}_3) and triethylamine (Et3N\text{Et}_3\text{N}) at low temperatures (-10–0°C) to form a brominated intermediate. Subsequent elimination generates the double bond, followed by ring closure to produce the bicyclic enamine .

Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to yield the final product .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Bicyclic amines are pivotal in drug discovery for their ability to modulate pharmacokinetic properties. For instance, similar compounds like (1R,2R,3R,4R,5R,6R)-5-methyl-7-azabicyclo[4.1.0]heptane-2,3,4-triol have been used in glycosidase inhibitor studies . The target compound’s rigid structure may serve as a scaffold for kinase inhibitors or neuromodulators.

Biological Activity

While direct pharmacological data for this compound are scarce, structurally related azabicyclo derivatives exhibit:

  • Antimicrobial activity: Disruption of bacterial cell wall synthesis .

  • Enzyme inhibition: Binding to catalytic sites of proteases or hydrolases .

  • CNS penetration: Enhanced blood-brain barrier permeability due to lipophilic bicyclic cores .

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